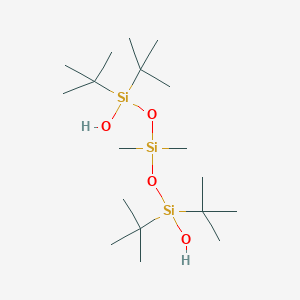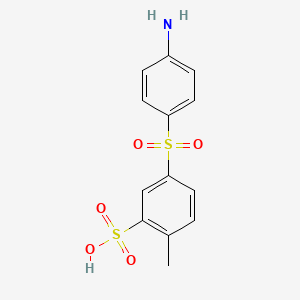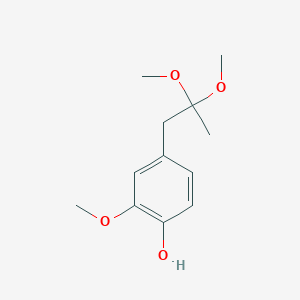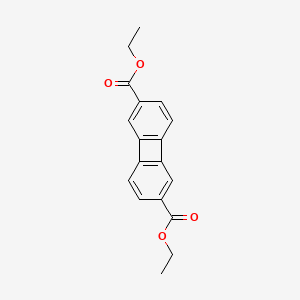
Diethyl biphenylene-2,6-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl biphenylene-2,6-dicarboxylate is an organic compound that belongs to the class of biphenyl derivatives. It is characterized by the presence of two ester groups attached to the biphenyl core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl biphenylene-2,6-dicarboxylate typically involves the esterification of biphenylene-2,6-dicarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency .
Chemical Reactions Analysis
Types of Reactions
Diethyl biphenylene-2,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form biphenylene-2,6-dicarboxylic acid.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Electrophilic substitution reactions can occur on the biphenyl rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions include biphenylene-2,6-dicarboxylic acid, dihydroxy biphenylene derivatives, and various halogenated biphenylene compounds .
Scientific Research Applications
Diethyl biphenylene-2,6-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of diethyl biphenylene-2,6-dicarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release biphenylene-2,6-dicarboxylic acid, which can then interact with enzymes and other proteins. The biphenyl core can also participate in various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler compound with two connected phenyl rings.
Diethyl biphenyl-4,4’-dicarboxylate: Similar structure but with ester groups at different positions.
Dimethyl biphenyl-2,6-dicarboxylate: Similar compound with methyl ester groups instead of ethyl.
Uniqueness
The presence of ester groups at the 2,6-positions allows for unique interactions in chemical and biological systems, distinguishing it from other biphenyl derivatives .
Properties
CAS No. |
93103-53-8 |
|---|---|
Molecular Formula |
C18H16O4 |
Molecular Weight |
296.3 g/mol |
IUPAC Name |
diethyl biphenylene-2,6-dicarboxylate |
InChI |
InChI=1S/C18H16O4/c1-3-21-17(19)11-5-7-13-15(9-11)14-8-6-12(10-16(13)14)18(20)22-4-2/h5-10H,3-4H2,1-2H3 |
InChI Key |
DHQSYUJVOKFPKX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)C3=C2C=CC(=C3)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[3-Phenyl-3-(trichlorogermyl)propanamido]benzoic acid](/img/structure/B14355513.png)
![2-[(4-Bromo-5-methyl-1,2-oxazol-3-yl)methoxy]phenol](/img/structure/B14355515.png)
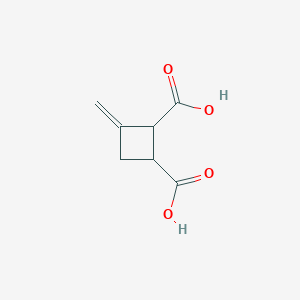
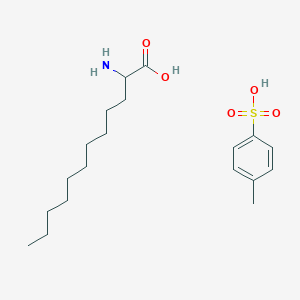
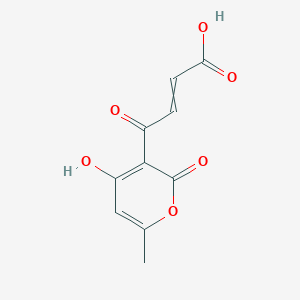
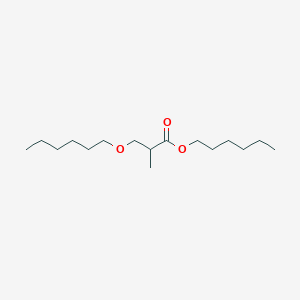

![2-[2-(2-Phenylethyl)hydrazinyl]butanoic acid](/img/structure/B14355554.png)

